molecular formula C18H15ClF3N7 B11106166 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11106166
M. Wt: 421.8 g/mol
InChI Key: HUBCUUCNDUZBBJ-YSURURNPSA-N
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Description

6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring, a hydrazone linkage, and various substituents including a chlorobenzylidene group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 2-chlorobenzaldehyde and hydrazine hydrate in ethanol under reflux conditions forms the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution: The final step involves the substitution of the triazine ring with N-methyl-N’-[3-(trifluoromethyl)phenyl]amine under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the hydrazone linkage, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its hydrazone linkage and triazine ring.

Medicine

In medicinal chemistry, this compound has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The hydrazone linkage allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazine ring can also interact with aromatic residues, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzylidene)hydrazinylpyridine: Similar hydrazone linkage but with a pyridine ring instead of a triazine ring.

    4-chlorobenzylidenehydrazinylpyridine: Similar structure but with different substituents on the aromatic ring.

    2-(4-chlorobenzylidene)hydrazinylpyridine: Similar hydrazone linkage but with different positions of the substituents.

Uniqueness

The uniqueness of 6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine lies in its combination of a triazine ring, hydrazone linkage, and diverse substituents. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClF3N7

Molecular Weight

421.8 g/mol

IUPAC Name

2-N-[(E)-(2-chlorophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H15ClF3N7/c1-23-15-26-16(25-13-7-4-6-12(9-13)18(20,21)22)28-17(27-15)29-24-10-11-5-2-3-8-14(11)19/h2-10H,1H3,(H3,23,25,26,27,28,29)/b24-10+

InChI Key

HUBCUUCNDUZBBJ-YSURURNPSA-N

Isomeric SMILES

CNC1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CNC1=NC(=NC(=N1)NN=CC2=CC=CC=C2Cl)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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